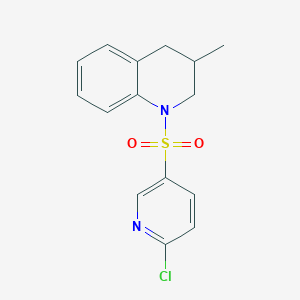

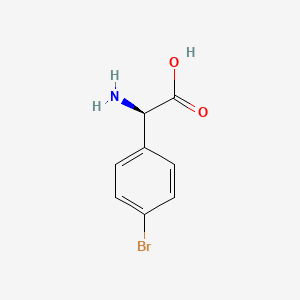

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

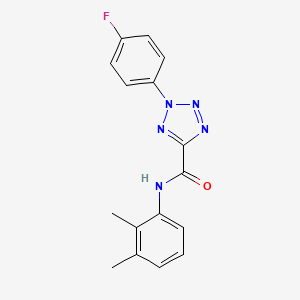

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and limitations for lab experiments.

Applications De Recherche Scientifique

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including the specific compound 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This mechanism is particularly advantageous in protecting industrial equipment and infrastructure from corrosion, underscoring the importance of quinoline derivatives in materials science (Verma et al., 2020).

Biomedical Applications of Quinoxaline-Containing Sulfonamides

Quinoxaline, a compound structurally related to quinoline, enhanced by sulfonamide incorporation, has shown broad-spectrum applications in medicine and pharmacology. The combination of quinoxaline and sulfonamide groups leads to a wide range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This dual-functional approach has positioned quinoxaline sulfonamide derivatives as potential lead compounds for the development of therapeutic agents against a variety of diseases (Irfan et al., 2021).

Antimalarial Pharmacology

The pharmacological evaluation of quinoline derivatives has highlighted their critical role in antimalarial therapy. These compounds interfere with nucleic acid replication and glucose metabolism in malaria parasites, offering a strategic basis for the treatment of resistant falciparum malaria. The therapeutic rationale behind combining quinine derivatives with other antimalarial agents such as pyrimethamine and sulfonamides has been recommended for achieving enhanced therapeutic outcomes (Hunsicker, 1969).

Optoelectronic Applications

Quinazolines and pyrimidines, structurally akin to quinolines, have been extensively researched for their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown promising results for use in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinazoline and pyrimidine fragments into novel materials underlines the versatility of quinoline-related compounds beyond their biomedical significance (Lipunova et al., 2018).

Propriétés

IUPAC Name |

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPXRGNLVCWCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[2.4]heptan-6-one](/img/structure/B2813146.png)

![2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2813147.png)

![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)

![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)